(Imidazo[2,1-b]benzothiazol-2-yl)methanol chemical properties
(Imidazo[2,1-b]benzothiazol-2-yl)methanol chemical properties
An In-depth Technical Guide on the Chemical Properties of (Imidazo[2,1-b]benzothiazol-2-yl)methanol
Introduction
The imidazo[2,1-b]benzothiazole scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] This technical guide focuses on the specific derivative, (Imidazo[2,1-b]benzothiazol-2-yl)methanol (CAS 114095-02-2), providing a comprehensive overview of its chemical properties, synthesis, and biological context for researchers, scientists, and drug development professionals.
Core Chemical Properties
(Imidazo[2,1-b]benzothiazol-2-yl)methanol is a stable organic compound featuring the rigid, planar imidazo[2,1-b]benzothiazole core with a hydroxymethyl substituent at the 2-position. This substituent provides a reactive handle for further chemical modifications and influences the molecule's polarity and solubility.
Physical and Chemical Data
Quantitative physical and chemical data for (Imidazo[2,1-b]benzothiazol-2-yl)methanol are summarized below. Data for some specific properties are not widely reported in the literature and may require experimental determination.
| Property | Value | Source |
| CAS Number | 114095-02-2 | [4] |
| Molecular Formula | C₁₀H₈N₂OS | [4] |
| Molecular Weight | 204.25 g/mol | [4] |
| Appearance | Typically a solid | N/A |
| Melting Point | Not specified in search results | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and DCM.[5] | [5] |
| Stability | Stable under standard conditions.[5] | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of (Imidazo[2,1-b]benzothiazol-2-yl)methanol. While specific spectra for this exact compound are not detailed in the provided results, the expected characteristics can be inferred from closely related analogs.[6][7]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons on the benzothiazole and imidazole rings. A characteristic signal for the methylene protons (-CH₂) adjacent to the hydroxyl group, and a signal for the hydroxyl proton (-OH). |
| ¹³C NMR | Resonances for the carbon atoms of the fused heterocyclic core and a distinct signal for the methylene carbon of the hydroxymethyl group.[6][8] |
| IR (KBr, cm⁻¹) | Absorption bands corresponding to O-H stretching (hydroxyl group), C-H aromatic stretching, C=N and C=C ring stretching, and C-S stretching.[1][6] |
| Mass Spec (MS) | A molecular ion peak (M+) corresponding to the molecular weight of 204.25.[4] |
Experimental Protocols
The synthesis of (Imidazo[2,1-b]benzothiazol-2-yl)methanol can be achieved through a multi-step process, typically involving the formation of an aldehyde intermediate followed by its reduction.
Synthesis Workflow
The general synthetic route involves two key steps:
-
Vilsmeier-Haack Formylation: The parent imidazo[2,1-b]benzothiazole is formylated at the 3-position to yield the corresponding aldehyde.[3][9]
-
Reduction: The resulting aldehyde is then reduced to the primary alcohol, (Imidazo[2,1-b]benzothiazol-2-yl)methanol, using a suitable reducing agent like sodium borohydride (NaBH₄).[5][10]
Detailed Methodology: Reduction of Aldehyde Intermediate
This protocol is adapted from general procedures for the reduction of similar heterocyclic aldehydes.[10][11]
-
Dissolution: Dissolve the precursor, Imidazo[2,1-b]benzothiazole-2-carbaldehyde (1 mmol), in a suitable solvent such as methanol (30 mL).
-
Addition of Reducing Agent: To the solution, add sodium borohydride (NaBH₄) (3 mmol) portion-wise while stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).[1]
-
Characterization: Confirm the structure of the purified (Imidazo[2,1-b]benzothiazol-2-yl)methanol using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Biological Activity and Signaling Pathways
The imidazo[2,1-b]thiazole core and its benzofused derivatives are known to be "privileged structures" in medicinal chemistry, exhibiting a range of biological activities.[2] Derivatives have been identified as potent inhibitors of various enzymes and cellular pathways.
Known Activities of the Scaffold
-
Anticancer: Various derivatives have shown activity against cancer cell lines. Some have been identified as inhibitors of the p53 tumor suppressor protein or as targeting oncogenic Met signaling.[12][13]
-
Antimicrobial: The scaffold has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.[1][2]
-
Anti-inflammatory: Certain imidazo[2,1-b]benzothiazole compounds have shown anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3][14]
-
Antitubercular: Benzo[d]imidazo[2,1-b]thiazole derivatives have been evaluated for their potent activity against Mycobacterium tuberculosis.[2][8]
Example Signaling Pathway: COX-2 Inhibition
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting the COX enzyme. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[14] Imidazo[2,1-b]thiazole derivatives have been synthesized and identified as potent and selective COX-2 inhibitors.[14] The pathway below illustrates this mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
